molecular formula C10H14N2O3 B2618798 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid CAS No. 1526383-55-0

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2618798
CAS No.: 1526383-55-0
M. Wt: 210.233
InChI Key: NIVCBAJXLAUGAC-UHFFFAOYSA-N
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Description

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C10H14N2O3 This compound is characterized by a pyrazole ring substituted with a methyl group and an oxan-4-yl group, along with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine: This compound has a similar structure but with an amine group instead of a carboxylic acid group, leading to different chemical and biological properties.

    1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole ring structure but with different substituents, affecting its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-(oxan-4-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-12-9(10(13)14)6-8(11-12)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVCBAJXLAUGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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